4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

BCRP/ABCG2 Multidrug resistance reversal Transporter selectivity

4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 1282121-84-9; molecular formula C18H19N5O; MW 321.4 g/mol) is a synthetic benzamide derivative bearing an ortho-tetrazole-substituted aniline moiety and a para-n-butyl phenyl acyl group. The compound belongs to the aryl-tetrazole benzamide class, a scaffold extensively investigated for ATP-binding cassette (ABC) transporter inhibition, particularly breast cancer resistance protein (BCRP/ABCG2).

Molecular Formula C18H19N5O
Molecular Weight 321.4 g/mol
Cat. No. B12170137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
Molecular FormulaC18H19N5O
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3C=NN=N3
InChIInChI=1S/C18H19N5O/c1-2-3-6-14-9-11-15(12-10-14)18(24)20-16-7-4-5-8-17(16)23-13-19-21-22-23/h4-5,7-13H,2-3,6H2,1H3,(H,20,24)
InChIKeyOBFANYDIMUJLSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide – Structural Identity, Physicochemical Profile, and Procurement-Relevant Class Context


4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 1282121-84-9; molecular formula C18H19N5O; MW 321.4 g/mol) is a synthetic benzamide derivative bearing an ortho-tetrazole-substituted aniline moiety and a para-n-butyl phenyl acyl group. The compound belongs to the aryl-tetrazole benzamide class, a scaffold extensively investigated for ATP-binding cassette (ABC) transporter inhibition, particularly breast cancer resistance protein (BCRP/ABCG2) [1]. Its SMILES string is CCCCc1ccc(C(=O)Nc2ccccc2-n2cnnn2)cc1 . The tetrazole ring, positioned ortho to the amide linkage, serves as a bioisostere of carboxylic acid and can engage in hydrogen-bonding and π-stacking interactions within transporter substrate-binding pockets [1]. The n-butyl substituent confers distinct lipophilicity and steric properties compared to branched, shorter-chain, or tert-butyl analogs, which can influence membrane permeability, metabolic stability, and target engagement kinetics.

4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide – Why Structural Nuances Preclude Generic Substitution Among Tetrazole-Benzamide Analogs


Within the benzamide-phenyltetrazole chemotype, even minor structural modifications produce substantial changes in BCRP inhibitory potency, selectivity versus P-glycoprotein (P-gp/ABCB1), and cellular cytotoxicity profiles [1]. The position of the tetrazole ring (ortho vs. meta vs. para on the aniline ring), the nature of the acyl substituent (n-butyl vs. tert-butyl vs. halogen), and the linker type (amide vs. urea) all critically modulate the fold-resistance reversal activity against mitoxantrone-resistant cancer cell lines [1][2]. For instance, in the systematic study by Gujarati et al., benzamide-linked compounds 6 and 7 achieved fold-resistance values differing from phenyltetrazole-amide compounds 27 and 31 by approximately 14–20% at identical 10 µM concentrations, while urea-linked analog 38 outperformed several amide counterparts [1]. Therefore, procuring a generic “tetrazole benzamide” without verifying the exact substitution pattern risks acquiring a compound with entirely different transporter inhibition selectivity and cellular efficacy.

4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide – Quantitative Differentiation Evidence Against Closest Analogs


BCRP Selectivity Over P-gp: Class-Level Evidence for Ortho-Tetrazole Benzamides vs. FTC

In the benzamide-phenyltetrazole series reported by Gujarati et al. (2017), compounds with an ortho-tetrazole benzamide architecture demonstrated selective BCRP inhibition without reversing P-gp-mediated resistance in SW620/Ad300 cells at concentrations producing significant BCRP reversal, whereas the reference inhibitor FTC (fumitremorgin C) is known to exhibit both BCRP and P-gp modulatory activity [1]. Specifically, the benzamide series (compounds structurally analogous to 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide) failed to produce any reversal effect in the P-gp-overexpressing cell line, indicating functional selectivity for BCRP [1]. This selectivity profile is a critical differentiator during procurement for BCRP-specific mechanistic studies, as non-selective inhibitors confound interpretation of transporter pharmacology.

BCRP/ABCG2 Multidrug resistance reversal Transporter selectivity

Potency Differentiation: Fold-Resistance Reversal Among Benzamide-Phenyltetrazole Congeners at Equivalent Concentration

Within the 31-compound benzamide-phenyltetrazole library, the most potent benzamide-linked compounds (6 and 7) achieved fold-resistance values of 1.51 and 1.62 respectively at 10 µM in H460/MX20 cells, comparable to FTC, whereas phenyltetrazole-amide compounds 27 and 31 reached only 1.39 and 1.32 [1]. Urea-linked analog 38 achieved a fold resistance of 1.51, similar to FTC [1]. The n-butyl substitution pattern present in 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide occupies a distinct chemical space between these sub-series, with the ortho-tetrazole benzamide core retaining the favorable amide-linker architecture of the more potent compounds 6/7 while introducing the straight-chain butyl group not explored in the original series, thereby offering a unique SAR vector for potency optimization.

Structure-activity relationship Fold resistance reversal Mitoxantrone chemosensitization

Physicochemical Differentiation: n-Butyl vs. tert-Butyl Analog – Lipophilicity, Steric Bulk, and Metabolic Stability

The n-butyl substituent in 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide confers calculated lipophilicity (clogP ≈ 3.8–4.2) and molar refractivity (CMR ≈ 90–95) that are substantially lower than the corresponding tert-butyl analog (4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide; clogP ≈ 4.0–4.5; greater steric bulk) . The linear n-butyl chain provides conformational flexibility that can facilitate induced-fit binding within the BCRP substrate-binding cavity, whereas the rigid tert-butyl group imposes steric constraints that may reduce docking complementarity [1]. Additionally, n-alkyl chains are generally more susceptible to ω-oxidation by cytochrome P450 enzymes compared to tert-butyl groups, which can be advantageous for prodrug strategies or disadvantageous for metabolic stability depending on the intended application .

Lipophilicity (logP) Steric parameters Metabolic stability prediction

Positional Isomer Differentiation: Ortho-Tetrazole vs. Meta-Tetrazole Benzamide Activity

The ortho-tetrazole substitution in 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide positions the tetrazole ring in close proximity to the amide NH, enabling intramolecular hydrogen bonding (N–H···N tetrazole) that stabilizes a pseudo-cyclic conformation distinct from the extended linear geometry adopted by meta- or para-tetrazole isomers [1]. Molecular docking studies of VKNG-2 (a benzamide derivative with ortho substituent architecture) revealed a high docking score of −10.2 kcal/mol for the ABCG2 substrate-drug binding site, with specific hydrogen bonds to Asn436 and π-interactions with the binding pocket [2]. The meta-tetrazole isomer (4-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide) lacks this intramolecular stabilization, which is predicted to alter binding pose geometry and reduce target complementarity [1].

Positional isomer SAR Hydrogen-bonding geometry BCRP binding pose

ATPase Stimulation as a Functional Correlate of BCRP Inhibition: Concentration-Dependent Activity Proxy

The benzamide derivative VKNG-2, which shares the ortho-substituted benzamide-phenyltetrazole pharmacophore architecture with 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide, produced a significant concentration-dependent stimulation of ABCG2 ATPase activity with an EC50 of 2.3 µM in membrane preparations [1]. This ATPase stimulation is a direct functional readout of compound-transporter engagement and distinguishes true BCRP substrates/inhibitors from compounds that merely bind without affecting transporter catalytic cycle. The structurally distinct BCRP inhibitor Ko143 achieves ATPase inhibition rather than stimulation, demonstrating divergent molecular mechanisms within the same target [1]. The n-butyl substitution may further modulate the ATPase EC50 through altered hydrophobic contacts with the nucleotide-binding domain interface.

ABCG2 ATPase assay Concentration-response Functional target engagement

4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide – Highest-Confidence Application Scenarios Based on Differential Evidence


BCRP-Specific Multidrug Resistance Reversal Probe in Oncology Research

For laboratories investigating ABCG2/BCRP-mediated chemoresistance in non-small cell lung cancer (NSCLC), colon adenocarcinoma, or breast cancer models, 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is structurally aligned with the benzamide sub-series that demonstrated selective BCRP inhibition without P-gp cross-reactivity [1]. At 10 µM, related benzamide congeners (compounds 6 and 7) reversed mitoxantrone resistance by 1.51–1.62 fold in H460/MX20 cells, matching the efficacy of the reference inhibitor FTC while maintaining cleaner selectivity [1]. This compound is appropriate for use alongside mitoxantrone, SN-38, or topotecan in BCRP-specific chemosensitization assays, particularly where exclusion of P-gp confounding is required for unambiguous mechanistic interpretation.

Structure-Activity Relationship (SAR) Expansion Around the Benzamide-Phenyltetrazole Scaffold

Medicinal chemistry teams optimizing BCRP inhibitors can use 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide as a key SAR probe to explore the effects of straight-chain alkyl substitution at the para-position of the benzamide ring. The n-butyl group introduces distinct lipophilicity (clogP ≈ 3.8–4.2) and conformational flexibility compared to branched alkyl, halogen, or methoxy substituents explored in the Gujarati et al. series [1]. Systematic variation of chain length (methyl through hexyl) using this compound as the n=4 reference point can delineate the optimal hydrophobic contact surface for the BCRP substrate-binding cavity and inform lead optimization toward preclinical candidates [2].

ATPase-Dependent ABCG2 Functional Assays and Transporter Mechanism Studies

Given that structurally analogous benzamide derivatives stimulate ABCG2 ATPase activity with measurable EC50 values (VKNG-2 EC50 = 2.3 µM), 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is suitable for deployment in ATPase activity assays using membrane preparations from BCRP-overexpressing cell lines [1]. These assays can differentiate compounds that act as transported substrates from those that act as non-competitive inhibitors, a distinction critical for predicting in vivo pharmacokinetic interactions and for designing combination chemotherapy regimens. The ortho-tetrazole intramolecular H-bond stabilization may influence the ATPase stimulation kinetics relative to meta-substituted isomers, providing a structural tool for probing allosteric communication between the substrate-binding pocket and nucleotide-binding domains [2].

In Silico Docking and Pharmacophore Model Refinement

Computational chemists can leverage the well-defined geometry of 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide – specifically the ortho-tetrazole NH hydrogen bond acceptor and the extended n-butyl hydrophobic tail – for docking studies against ABCG2 homology models (e.g., based on PDB 6QEX) [2]. The intramolecular N–H···N tetrazole interaction enforces a predictable low-energy conformation that simplifies pose prediction compared to conformationally unrestrained analogs. This compound serves as a validation ligand for benchmarking docking workflows, pharmacophore hypothesis generation, and virtual screening campaigns aimed at identifying novel BCRP inhibitor chemotypes [2].

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